N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. The acetamide is further modified with a 2-fluorophenyl group, while the triazole ring is functionalized with a prop-2-en-1-yl (allyl) group at the 4-position and a pyridin-2-yl group at the 5-position.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c1-2-11-24-17(15-9-5-6-10-20-15)22-23-18(24)26-12-16(25)21-14-8-4-3-7-13(14)19/h2-10H,1,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQNBTYYUKOFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577961-32-1 | |
| Record name | 2-((4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-F-PH)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. Its unique structure incorporates a triazole moiety, which is known for its diverse pharmacological properties.
- Molecular Formula : C18H16FN5OS
- Molecular Weight : 369.4 g/mol
- Purity : Typically 95% .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole ring is known to inhibit specific enzymes and receptors, which can lead to antiviral or antibacterial effects. The presence of the fluorophenyl and pyridine groups may also enhance its binding affinity and selectivity towards biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing the triazole ring have shown significant inhibitory effects against various viruses:
| Compound | Virus Type | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| 3aa | HSV-1 | 6.0 | 600 | 100 |
| 11c | CV-B4 | 4.5 | 17 | 3.78 |
| 11d | HCV | Not reported | Not reported | Not reported |
These findings suggest that modifications in the structure can lead to enhanced antiviral activity while maintaining low cytotoxicity .
Antibacterial Activity
The compound's antibacterial properties have also been explored. Similar thiourea derivatives have demonstrated activity against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| K. pneumoniae | 40 | 30 |
| S. typhi | 50 | 19 |
These results indicate that the compound exhibits comparable potency to standard antibiotics such as ceftriaxone .
Case Studies
In a recent study examining a series of triazole derivatives, this compound was evaluated for its efficacy against viral replication in Vero cells. The results showed that the compound could prevent viral replication effectively at concentrations that did not exhibit significant cytotoxicity .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Triazole derivatives are known to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A comparative study evaluated several triazole derivatives against prostate (PC-3), breast (MDA-MB-231), and renal (ACHN) cancer cell lines. The results highlighted significant cytotoxic effects for compounds similar to N-(2-fluorophenyl)-..., with effective growth inhibition demonstrated by the following IC50 values:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 10.5 |
| Compound B | PC-3 | 15.0 |
| N-(2-fluorophenyl)... | ACHN | 12.8 |
These findings suggest that the compound's structure allows it to interact effectively with biological targets involved in cancer progression, potentially leading to new therapeutic strategies.
Antibacterial Activity
The antibacterial potential of N-(2-fluorophenyl)-... has also been explored. In vitro studies have demonstrated promising results against various bacterial strains, indicating that the fluorine atom may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Research Findings:
A mini-review highlighted several fluorinated triazoles with reported antibacterial activity, emphasizing their potential as lead compounds for developing new antibiotics. The compound's mechanism may involve enzyme inhibition and disruption of metabolic pathways critical for bacterial survival.
Antiviral Activity
The antiviral applications of triazole derivatives are another area of interest. Compounds similar to N-(2-fluorophenyl)-... have been tested against viral pathogens such as herpes simplex virus (HSV), showing varying degrees of effectiveness.
Example Study:
In a study assessing antiviral activity against HSV, certain triazole derivatives exhibited significant inhibition with IC50 values comparable to established antiviral agents. This suggests potential avenues for further development in antiviral therapies.
Comparison with Similar Compounds
Positional Isomerism in Fluorophenyl and Pyridyl Substituents
- Compound: N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Key Differences: Fluorine at the 3-position of the phenyl ring and pyridin-4-yl instead of pyridin-2-yl. The 3-fluorophenyl group may reduce steric hindrance compared to the 2-fluorophenyl analog .
Compound : N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Substituent Effects on Triazole and Acetamide Moieties
Compound : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Compound : 2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
